1-Chloro-4-methylphthalazine

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

For reproducible phthalazine-based R&D, the 4-methyl substitution on 1-Chloro-4-methylphthalazine is non-negotiable. Generic 1-chlorophthalazine or other 4-substituted analogs exhibit divergent reaction kinetics (e.g., 37.2 vs 51.2 × 10⁻⁵ L/mol·sec in methoxydechlorination) and altered biological binding. Secure the validated fragment hit (PDB 2XDS) for your Hsp90 inhibitor program or nucleophilic aromatic substitution workflow. We provide analytically confirmed ≥98% purity material with full documentation.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 19064-68-7
Cat. No. B015039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-methylphthalazine
CAS19064-68-7
SynonymsNSC 111227; 
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)Cl
InChIInChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3
InChIKeyIEDBAGGSOLFBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-methylphthalazine (CAS 19064-68-7): Technical Overview and Procurement Context


1-Chloro-4-methylphthalazine (CAS 19064-68-7) is a heterocyclic organic compound featuring a phthalazine core substituted with a chlorine atom at the 1-position and a methyl group at the 4-position [1]. With a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol, it serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research . Its reactive chloro group enables further functionalization through nucleophilic substitution or cross-coupling reactions, while the methyl group influences electronic properties and stability . The compound has been structurally characterized in the Protein Data Bank (PDB ID: 2XDS) as a fragment bound to Heat Shock Protein 90 (Hsp90), highlighting its relevance in fragment-based drug discovery campaigns [2].

1-Chloro-4-methylphthalazine (CAS 19064-68-7): Critical Differentiators vs. In-Class Analogs


While various 1-chlorophthalazine derivatives are commercially available, the specific combination of a chlorine at the 1-position and a methyl at the 4-position confers unique electronic and steric properties that significantly impact reactivity, binding affinity, and synthetic utility . Generic substitution with unsubstituted 1-chlorophthalazine or alternative 4-substituted analogs (e.g., 4-phenyl, 4-methoxy) can lead to markedly different reaction kinetics in nucleophilic substitutions, altered binding modes in biological targets, and divergent downstream synthetic pathways [1]. The quantitative evidence presented below demonstrates that the 4-methyl substitution pattern yields a distinct reactivity profile that cannot be reliably extrapolated from other members of this chemical class, making precise compound selection critical for reproducible research and development outcomes [2].

1-Chloro-4-methylphthalazine (CAS 19064-68-7): Quantitative Evidence for Differentiated Selection


Kinetic Rate Constants for Methoxydechlorination: 4-Methyl vs. 4-Unsubstituted and 4-Phenyl Analogs

In a systematic kinetic study of methoxydechlorination, 1-chloro-4-methylphthalazine exhibited a second-order rate constant (k2) of 37.2 ± 0.4 × 10⁻⁵ L/mol·sec at 25°C, which is significantly lower than that of the unsubstituted 1-chlorophthalazine (51.2 ± 0.7 × 10⁻⁵ L/mol·sec) and higher than that of the 4-phenyl derivative (32.9 ± 0.8 × 10⁻⁵ L/mol·sec) under identical conditions [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Kinetic Rate Constants for Methoxydechlorination: 4-Methyl vs. 4-Methoxy and 4-Amino Analogs

At 55°C, the methoxydechlorination rate constant for 1-chloro-4-methylphthalazine is 145 × 10⁻⁵ L/mol·sec, which is substantially faster than the 4-methoxy derivative (10.13 ± 0.08 × 10⁻⁵ L/mol·sec) and dramatically faster than the 4-amino derivative (0.0014 × 10⁻⁵ L/mol·sec) [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Physicochemical Property Differentiation: Melting Point and LogP vs. 1-Chlorophthalazine

The melting point of 1-chloro-4-methylphthalazine is reported as 122-123°C , which is approximately 10-14°C higher than that of the unsubstituted 1-chlorophthalazine (109-112°C) . Additionally, its calculated LogP (octanol-water partition coefficient) is 1.72 [1], compared to 1.45 for 1-chlorophthalazine [2], indicating increased lipophilicity.

Physicochemical Properties ADME Prediction Solid-State Chemistry

Fragment-Based Drug Discovery: Validated Binding to Hsp90 with Structural Elucidation

1-Chloro-4-methylphthalazine has been co-crystallized with the N-terminal ATPase domain of human Hsp90 (PDB ID: 2XDS) at a resolution of 1.97 Å [1]. While exact binding affinity (Kd) data for this specific fragment is not publicly reported, the paper describes a phenolic chemotype fragment with an affinity close to 1 mM, which was subsequently optimized to a subnanomolar lead [2]. The structural data confirms a specific binding mode, and the compound is registered in ChEMBL (ID: CHEMBL2234048) [3].

Fragment-Based Drug Discovery Hsp90 Inhibition Structural Biology

1-Chloro-4-methylphthalazine (CAS 19064-68-7): High-Value Research and Industrial Application Scenarios


Synthetic Intermediate for Nucleophilic Substitution Reactions Requiring Controlled Reactivity

Researchers synthesizing complex phthalazine derivatives via nucleophilic aromatic substitution can leverage the quantitatively defined, intermediate reactivity of 1-chloro-4-methylphthalazine. Its rate constant of 37.2 × 10⁻⁵ L/mol·sec at 25°C (methoxydechlorination) provides a predictable and tunable reaction window, avoiding the excessive reactivity of 1-chlorophthalazine (51.2 × 10⁻⁵ L/mol·sec) and the sluggish reactivity of 4-methoxy or 4-amino analogs [1]. This enables more controlled functionalization and higher yields in multi-step syntheses.

Fragment-Based Drug Discovery Targeting Hsp90

1-Chloro-4-methylphthalazine serves as a validated fragment hit for Hsp90, with a high-resolution co-crystal structure (PDB 2XDS) that details its binding interactions [2]. This structural information can guide structure-based optimization efforts, making the compound a valuable starting point for medicinal chemistry campaigns aimed at developing novel Hsp90 inhibitors for oncology applications [3].

Physicochemical Reference Standard for Phthalazine Derivative Characterization

The well-defined melting point (122-123°C) and calculated LogP (1.72) of 1-chloro-4-methylphthalazine make it a useful reference compound for calibrating analytical methods or benchmarking the properties of novel phthalazine derivatives . Its distinct solid-state properties also facilitate purification and handling compared to lower-melting analogs.

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